molecular formula C16H21BrFN3O B5579011 2-(azocan-1-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]acetamide

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]acetamide

Cat. No.: B5579011
M. Wt: 370.26 g/mol
InChI Key: QMBRENJLQGZJFC-YBFXNURJSA-N
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Description

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]acetamide is a complex organic compound that features a combination of azocane, bromine, fluorine, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azocan-1-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]acetamide typically involves the following steps:

    Formation of the Azocane Ring: The azocane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Bromine and Fluorine Substituents: The bromine and fluorine atoms are introduced via halogenation reactions using reagents such as bromine and fluorine sources.

    Formation of the Acetamide Group: The acetamide group is introduced through amidation reactions involving acetic acid derivatives and amines.

    Condensation Reaction: The final step involves the condensation of the azocane derivative with the bromofluorophenyl derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine or fluorine atoms.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine or fluorine atoms.

Scientific Research Applications

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(azocan-1-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azocan-1-yl)-2-(3-bromophenyl)ethan-1-amine
  • 2-(azocan-1-yl)-2-(4-bromothiophen-2-yl)ethan-1-amine
  • 2-(azocan-1-yl)-5-(4-ethylbenzenesulfonamido)pyridine-3-carboxylic acid

Uniqueness

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrFN3O/c17-14-10-13(6-7-15(14)18)11-19-20-16(22)12-21-8-4-2-1-3-5-9-21/h6-7,10-11H,1-5,8-9,12H2,(H,20,22)/b19-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMBRENJLQGZJFC-YBFXNURJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)NN=CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CCC1)CC(=O)N/N=C/C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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